2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran
CAS No.: 19997-52-5
Cat. No.: VC20486776
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19997-52-5 |
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Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.10 g/mol |
IUPAC Name | 2-(bromomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |
Standard InChI | InChI=1S/C10H11BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |
Standard InChI Key | OJTFMQIEFYRCRZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)OC(C2)CBr |
2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromomethyl group and a methoxybenzofuran moiety. The presence of the bromomethyl group enhances its reactivity and biological profile, making it an interesting subject for research.
Key Identifiers:
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CAS Number: 19997-52-5
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EINECS Number: 243-457-3
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Molecular Formula: C10H11BrO2
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Molecular Weight: 243.10 g/mol
Biological Activities
Research indicates that benzofuran derivatives, including 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran, exhibit significant biological activities. Some studies have shown that compounds in this class possess anticancer properties, particularly against leukemia cells. The mechanism of action often involves the induction of apoptosis in cancer cells, with certain derivatives demonstrating selective cytotoxic effects .
Synthesis and Applications
The synthesis of 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran typically involves several steps, often starting from simpler benzofuran derivatives. The applications of this compound are primarily found in medicinal chemistry and drug development, with its potential as an anticancer agent making it a candidate for further pharmacological studies.
Synthesis and Application Overview:
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Synthesis Steps: Typically involves multiple steps starting from simpler benzofuran derivatives.
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Applications: Primarily in medicinal chemistry for drug development, particularly as a potential anticancer agent.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(Bromomethyl)-2,3-dihydro-5-methoxybenzofuran. Below is a comparison with notable similar compounds:
Compound Name | Structure Features | Unique Aspects |
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2,3-Dihydro-5-methylbenzofuran | Methyl group instead of bromomethyl | Lower reactivity compared to brominated analogs |
6-Acetyl-5-hydroxybenzofuran | Acetyl and hydroxyl substituents | Different mechanism of action due to hydroxyl |
2-Bromo-3-(bromomethyl)benzofuran | Two bromine substituents | Increased hydrophobicity and potential toxicity |
5-Methoxy-2-bromo-3-benzofuran | Methoxy and bromo groups | Enhanced biological activity due to methoxy |
These compounds illustrate how variations in substituents can significantly affect the chemical properties and biological activities of benzofuran derivatives.
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